3-Chloro-N-methylpropan-1-amine hydrochloride

Catalog No.
S1973130
CAS No.
97145-88-5
M.F
C4H11Cl2N
M. Wt
144.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-methylpropan-1-amine hydrochloride

CAS Number

97145-88-5

Product Name

3-Chloro-N-methylpropan-1-amine hydrochloride

IUPAC Name

3-chloro-N-methylpropan-1-amine;hydrochloride

Molecular Formula

C4H11Cl2N

Molecular Weight

144.04 g/mol

InChI

InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H

InChI Key

SHBWHBGVZIDIQY-UHFFFAOYSA-N

SMILES

CNCCCCl.Cl

Canonical SMILES

CNCCCCl.Cl
3-Chloro-N-methylpropan-1-amine hydrochloride, commonly known as CL or N-methyl-3-chloropropan-1-amine HCl, is a synthetic organic compound. It belongs to the class of substituted amphetamines, which are known for their psychoactive properties. CL is widely used in scientific research and has gained significant attention due to its potential medicinal properties.
CL is a white crystalline powder that is soluble in water, ethanol, and acetone. It has a melting point of 187-189°C and a boiling point of 259-261°C. The compound has a molecular weight of 156.61 g/mol and a molecular formula of C4H10ClN.HCl. It is a stable compound under normal conditions and does not decompose easily.
CL can be synthesized using various methods. One of the common methods involves the reaction between 3-chloropropan-1-amine and formaldehyde in the presence of a reducing agent. The synthesis process can be optimized to obtain high yields and purity. The compound can be characterized using various techniques such as FT-IR and NMR spectroscopy, X-ray diffraction, and mass spectrometry.
CL can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These techniques enable the quantification and identification of CL and its metabolites in biological samples.
CL has been found to have various biological properties. It acts as a potent selective norepinephrine-dopamine releasing agent (NDRA) and a weak serotonin releasing agent (SRA). It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. Moreover, it has been shown to have potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.
Despite its potential therapeutic benefits, CL has been shown to have toxic effects. It has been found to induce oxidative stress, leading to the production of reactive oxygen species (ROS) and cell damage. Furthermore, it has been found to have cardiotoxic effects, leading to arrhythmia and cardiac arrest. Hence, caution should be exercised while using CL in scientific experiments.
CL has numerous applications in scientific experiments. It is widely used as a tool compound to study the mechanisms of neurotransmitter release and reuptake. Furthermore, it is used as a reference standard in the development of analytical methods for the detection and quantification of substituted amphetamines.
There is a growing interest in the research of CL and its derivatives. Recent studies have focused on developing novel analogs with improved therapeutic properties and lower toxicity. Moreover, there is ongoing research on the molecular mechanisms of CL action and its potential applications in various fields.
CL has potential implications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It can be used as a starting point for the development of novel therapeutic agents for the treatment of neurological disorders such as ADHD and depression. Furthermore, it can be used as a lead compound for the development of imaging agents for the diagnosis of neurological disorders.
Despite the potential of CL, there are several limitations that need to be addressed. Firstly, the toxicity of the compound needs to be studied in detail to ensure its safe use in humans. Secondly, the molecular mechanisms of CL action need to be elucidated to understand its therapeutic effects better. Finally, more studies are needed to explore the potential of CL and its derivatives in various fields of research.
The future directions for the research of CL include:
- Development of novel analogs with improved therapeutic properties and lower toxicity
- Elucidation of the molecular mechanisms of CL action
- Development of imaging agents for the diagnosis of neurological disorders
- Exploration of the potential of CL and its derivatives in the field of drug discovery
- Development of analytical methods for the detection and quantification of CL in biological samples
- Evaluation of the potential of CL as a neuroprotective agent.
In conclusion, CL is a synthetic organic compound that has gained significant attention due to its potential therapeutic benefits. It has various biological properties and numerous applications in scientific experiments. However, the toxicity of the compound needs to be studied in detail, and more research is needed to explore its potential in various fields.

Dates

Modify: 2023-08-16

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